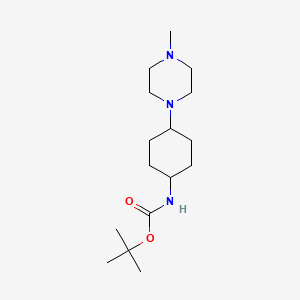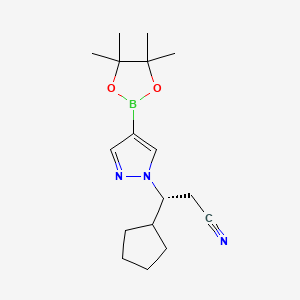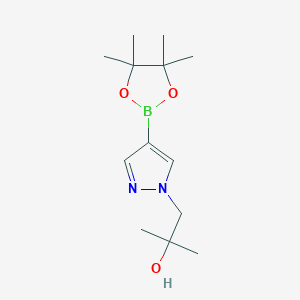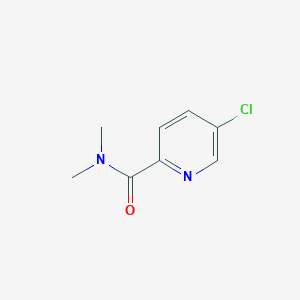
3-Pyrrolidin-2-ylisoxazole hydrochloride
説明
Synthesis Analysis
The synthesis of compounds related to 3-Pyrrolidin-2-ylisoxazole hydrochloride, such as pyrrolidine derivatives, has been discussed in the literature . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .科学的研究の応用
Integrin Inhibition for Pulmonary Fibrosis Treatment
3-Pyrrolidin-2-ylisoxazole hydrochloride analogs have been studied for their potential in treating idiopathic pulmonary fibrosis. One study focused on synthesizing 3-aryl(pyrrolidin-1-yl)butanoic acids, which demonstrated high affinity and selectivity for αvβ6 integrin, an important target in pulmonary fibrosis treatment. The analog, (S)-3-(3-(3,5-dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride, exhibited promising properties such as high solubility and good pharmacokinetic properties, making it suitable for clinical investigation as a potential therapeutic agent for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Catalyzed Annulation in Organic Synthesis
In organic synthesis, pyrrolidine, a component of 3-pyrrolidin-2-ylisoxazole hydrochloride, has been utilized in catalyzed annulation reactions. One study reported a pyrrolidine-catalyzed [4 + 1] annulation reaction, leading to the formation of benzoxazoles. This process involves the use of ynals and N-protected-2-aminophenols, exploiting the reactivity of the C≡C triple bond for two consecutive conjugate addition reactions. Such processes are valuable for synthesizing biologically and synthetically important benzoxazoles (Song et al., 2013).
Chemosensor Development
Pyrrolidine derivatives are being explored for their use in developing chemosensors. A study developed a pyrrolidine constrained bipyridyl-dansyl conjugate, which acted as a selective chemosensor for Al(3+) ions. This fluoroionophore worked based on internal charge transfer (ICT), demonstrating potential in selective ratiometric and colorimetric sensing applications (Maity & Govindaraju, 2010).
Inhibiting Caspase-3 for Therapeutic Applications
Pyrrolidine derivatives, similar in structure to 3-pyrrolidin-2-ylisoxazole hydrochloride, have shown effectiveness as inhibitors of caspase-3. In one study, disubstituted 1,2,3-triazoles were evaluated as caspase-3 inhibitors, with two compounds demonstrating potent inhibitory effects. These findings suggest potential therapeutic applications in diseases where caspase-3 plays a crucial role (Jiang & Hansen, 2011).
Corrosion Inhibition
Compounds structurally related to 3-Pyrrolidin-2-ylisoxazole hydrochloride have been investigated for their use in corrosion inhibition. A study on 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole showed its effectiveness as a corrosion inhibitor of mild steel in hydrochloric acid, suggesting potential industrial applications (Moretti, Guidi & Fabris, 2013).
特性
IUPAC Name |
3-pyrrolidin-2-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-6(8-4-1)7-3-5-10-9-7;/h3,5-6,8H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYXPTZFPMHYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NOC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-2-ylisoxazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1396702.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)
![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)
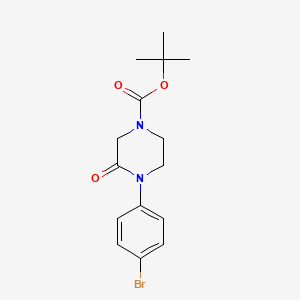


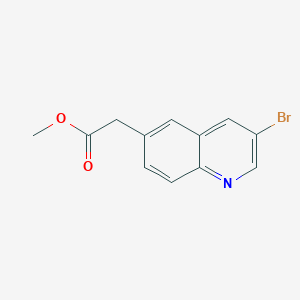
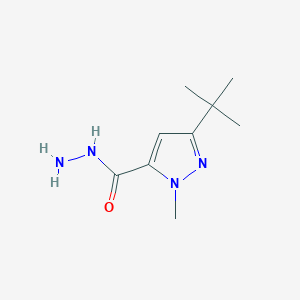
![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
